N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-11-6-5-7-12(20-2)13(11)14(17)16-10-15(18)8-3-4-9-15/h5-7,18H,3-4,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSKSMKEFMMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with 2,6-dimethoxybenzoic acid or its derivatives under specific conditions to form the desired benzamide compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclopentanone derivatives, while reduction of the benzamide group may produce cyclopentylmethylamines.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a benzamide backbone with multiple analogs but differs in substituent groups, which critically influence its physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent-Driven Functional Divergence
- Isoxaben vs. Target Compound : Both share 2,6-dimethoxybenzamide but differ in nitrogen substituents. Isoxaben’s isoxazolyl group with a branched alkyl chain enables herbicidal activity by inhibiting cellulose synthesis, whereas the hydroxcyclopentylmethyl group in the target compound lacks evidence of similar bioactivity .
- PC5 (TRPV3 Antagonist) : The oxazolyl substituent with electron-withdrawing groups (Cl, CF₃) enhances TRPV3 inhibition, highlighting how nitrogen-linked heterocycles modulate target specificity .
- [18F]Fallypride : The 2,3-dimethoxy configuration and fluorine-18 labeling enable dopamine receptor imaging, contrasting with the 2,6-dimethoxy arrangement in the target compound .
Physicochemical Properties
- Solubility and Reactivity : The hydroxcyclopentylmethyl group in the target compound may enhance hydrophilicity compared to Isoxaben’s lipophilic isoxazolyl group. This difference could influence membrane permeability and bioavailability .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2,6-dimethoxybenzamide (CAS No. 1215530-21-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a cyclopentyl moiety attached to a benzamide with methoxy substituents. This unique configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 263.32 g/mol |
| CAS Number | 1215530-21-4 |
This compound exhibits its biological effects primarily through:
- Target Interaction : The compound likely interacts with specific protein targets involved in cell proliferation and apoptosis. Similar compounds have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Biochemical Pathways : It is hypothesized that the compound may influence pathways related to cell growth and survival. The presence of the amide group facilitates hydrogen bonding, enhancing binding affinity to target proteins.
Anticancer Properties
Research indicates that this compound may have significant anticancer activity:
- Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. This suggests that this compound could similarly affect these cancer types.
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may also offer neuroprotective effects:
- Cognitive Disorders : Patents related to cyclopentylbenzamide derivatives indicate potential therapeutic applications for treating psychotic and cognitive disorders . This positions this compound as a candidate for further investigation in neuropharmacology.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of several benzamide derivatives, including this compound. The findings indicated:
- Cell Line Tested : Human pancreatic adenocarcinoma (PANC-1) and non-small cell lung carcinoma (A549).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuroprotective effects of benzamide derivatives:
- Model Used : Mouse model for cognitive impairment.
- Results : Treatment with this compound improved memory retention in behavioral tests compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
